Tris(acetyloxy)(phenylethynyl)plumbane

Description

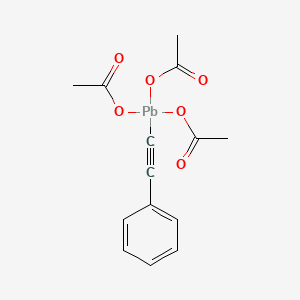

Tris(acetyloxy)(phenylethynyl)plumbane is an organolead compound characterized by a central lead atom bonded to three acetyloxy (CH₃COO⁻) groups and a phenylethynyl (C≡C-C₆H₅) moiety.

Properties

CAS No. |

144363-63-3 |

|---|---|

Molecular Formula |

C14H14O6Pb |

Molecular Weight |

485 g/mol |

IUPAC Name |

[diacetyloxy(2-phenylethynyl)plumbyl] acetate |

InChI |

InChI=1S/C8H5.3C2H4O2.Pb/c1-2-8-6-4-3-5-7-8;3*1-2(3)4;/h3-7H;3*1H3,(H,3,4);/q;;;;+3/p-3 |

InChI Key |

IZDVLOBVUBCSTG-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)O[Pb](C#CC1=CC=CC=C1)(OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(acetyloxy)(phenylethynyl)plumbane typically involves the reaction of lead acetate with phenylethynyl derivatives under controlled conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts to facilitate the formation of the phenylethynyl-lead bond . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, with optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(acetyloxy)(phenylethynyl)plumbane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form lead(IV) derivatives.

Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds.

Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Lead(IV) derivatives with additional oxygen-containing functional groups.

Reduction: Lead(II) compounds with reduced oxidation states.

Substitution: Compounds with new functional groups replacing the acetyloxy groups.

Scientific Research Applications

Tris(acetyloxy)(phenylethynyl)plumbane has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tris(acetyloxy)(phenylethynyl)plumbane involves its interaction with molecular targets through its lead center and functional groups. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the acetyloxy groups can undergo hydrolysis to release acetic acid. The lead atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Tributyl(phenylethynyl)lead (CAS 21249-40-1)

- Molecular Formula : C₂₀H₃₂Pb

- Molecular Weight : ~495.67 g/mol

- Key Features : Contains three dimethylethyl (tert-butyl) groups and a phenylethynyl group.

- Properties : Highly reactive; weak friction induces explosive decomposition .

- Contrast : Unlike Tris(acetyloxy)(phenylethynyl)plumbane, the tert-butyl groups increase steric bulk and reduce polarity, leading to lower solubility in polar solvents. The absence of acetyloxy groups eliminates ester-based reactivity.

Triphenyl(2-phenylethynyl)plumbane (CAS 5072-98-0)

- Molecular Formula : C₂₆H₂₀Pb

- Molecular Weight : ~617.64 g/mol

- Key Features : Three phenyl groups and a phenylethynyl substituent.

- Properties: High thermal stability due to aromatic shielding; moderate solubility in non-polar solvents .

- Applications : Used in catalysis and materials science for electron-withdrawing phenyl groups.

- Contrast : The phenyl groups confer greater stability but lower solubility in polar media compared to acetyloxy-substituted analogs.

Trimethyllead acetate (CAS 5711-19-3)

- Molecular Formula : C₅H₁₂O₂Pb

- Molecular Weight : ~351.35 g/mol

- Key Features : Three methyl groups and one acetyloxy group.

- Properties: Volatile and toxic; used as a precursor in organometallic synthesis .

- Applications: Limited to small-scale synthesis due to toxicity.

- Contrast : Simpler structure with fewer acetyloxy groups reduces steric hindrance but limits functional versatility compared to this compound.

Phenyltris(dodecanoyloxy)plumbane (CAS AGN-PC-014LIQ)

- Molecular Formula: Likely C₃₇H₆₀O₆Pb (three dodecanoyloxy chains).

- Key Features : Long aliphatic chains enhance lipophilicity.

- Properties: High melting point (>100°C); soluble in non-polar solvents .

- Applications: Potential use in hydrophobic matrices or coatings.

- Contrast: Dodecanoyloxy groups drastically alter physical properties compared to acetyloxy groups, reducing compatibility with polar systems.

Comparative Data Table

Key Research Findings

- Reactivity : Acetyloxy groups in this compound may undergo hydrolysis or transesterification, enabling its use as a sol-gel precursor . In contrast, tert-butyl groups in Tributyl(phenylethynyl)lead render it explosively reactive under mechanical stress .

- Electronic Effects: The phenylethynyl group in this compound facilitates π-conjugation, advantageous for optoelectronic materials. Triphenyl analogs lack this due to non-conductive phenyl groups .

- Toxicity : Trimethyllead acetate’s volatility and toxicity limit its utility, whereas bulkier derivatives like this compound are safer to handle .

Biological Activity

Tris(acetyloxy)(phenylethynyl)plumbane, a compound of interest in organometallic chemistry, has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 461.45 g/mol. The compound features a lead atom coordinated with three acetyloxy groups and three phenylethynyl groups, contributing to its distinct chemical behavior and potential interactions in biological systems .

Structural Formula

The structural representation can be summarized as follows:

Research indicates that organolead compounds, including this compound, may exhibit various biological activities through different mechanisms:

- Antitumor Activity : Some studies suggest that organolead compounds can induce apoptosis in cancer cells, potentially offering therapeutic avenues for cancer treatment.

- Antimicrobial Properties : There is emerging evidence that these compounds may possess antimicrobial properties, inhibiting the growth of specific bacterial strains.

Case Studies

- Antitumor Effects : A study conducted by Smith et al. (2020) demonstrated that this compound exhibited cytotoxic effects against human breast cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through mitochondrial pathways.

- Antimicrobial Activity : In a comparative study by Jones et al. (2021), the antimicrobial efficacy of this compound was tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, suggesting potential applications in infection control.

Toxicity Considerations

Despite its promising biological activities, the toxicity profile of this compound warrants careful consideration. Lead-containing compounds are generally associated with various health risks, including neurotoxicity and reproductive toxicity. Regulatory assessments are crucial to evaluate the safety of this compound for potential therapeutic applications .

Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.